(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid CAS 1246940-13-5 properties
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid CAS 1246940-13-5 properties
Topic: (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid (CAS 1246940-13-5) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
High-Purity Intermediate for Optoelectronics and Advanced Organic Synthesis
Executive Summary
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid (CAS 1246940-13-5) is a specialized organoboron intermediate critical to the development of next-generation organic light-emitting diodes (OLEDs). Characterized by its extended π-conjugated benzo[c]fluorene core and sterically demanding 7,7-dimethyl bridge, this compound serves as a vital building block for blue and green host materials. Its unique structural geometry prevents intermolecular π-π stacking—a common cause of quenching in emissive layers—while the boronic acid functionality facilitates high-yield Suzuki-Miyaura cross-coupling reactions.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthetic protocols, and applications, designed to support researchers in optimizing material performance and synthetic efficiency.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The benzo[c]fluorene core differs from standard fluorene by the fusion of an additional benzene ring, significantly altering its electronic bandgap and triplet energy levels. The 5-position substitution pattern is strategically chosen to extend conjugation while maintaining the molecule's overall planarity, essential for charge transport.
Table 1: Key Chemical Specifications
| Property | Specification |
| Chemical Name | (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid |
| CAS Number | 1246940-13-5 |
| Molecular Formula | C₁₉H₁₇BO₂ |
| Molecular Weight | 288.15 g/mol |
| Core Structure | Benzo[c]fluorene (fused tetracyclic hydrocarbon) |
| Functional Group | Boronic Acid (-B(OH)₂) |
| Appearance | White to off-white powder |
| Solubility | Soluble in THF, DMSO, DMF; sparingly soluble in non-polar solvents |
| Purity Standard | >98.0% (HPLC/GC) for optoelectronic grade |
| Melting Point | >250°C (often decomposes via dehydration to boroxine) |
Structural Analysis
The 7,7-dimethyl substitution is not merely a solubilizing group; it acts as a steric deflector . In the solid state, these methyl groups project out of the aromatic plane, preventing the "pancaking" of adjacent molecules. This suppression of crystallization is crucial for forming amorphous films in OLED devices, which enhances longevity and efficiency.
Synthetic Utility & Manufacturing Workflows
The synthesis of CAS 1246940-13-5 typically proceeds via a cryogenic lithium-halogen exchange from its brominated precursor. This route is preferred over direct borylation due to the high regioselectivity required at the 5-position.
Core Synthesis Protocol
Precursor: 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene (CAS 954137-48-5)
Step-by-Step Methodology
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Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon (Ar). Moisture control is critical to prevent protonation of the lithiated intermediate.
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Dissolution: Dissolve 1.0 eq of the 5-bromo precursor in anhydrous Tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Dropwise add 1.1 eq of n-Butyllithium (n-BuLi, 2.5 M in hexanes) over 30 minutes. Maintain internal temperature below -70°C.
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Mechanistic Insight: The bulky benzo[c]fluorene system stabilizes the lithiated species, but higher temperatures can lead to Wurtz-type coupling side reactions.
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Borylation: After stirring for 1 hour at -78°C, add 1.5 eq of Triisopropyl borate (B(OiPr)₃) rapidly.
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Hydrolysis: Allow the mixture to warm to room temperature (RT) overnight. Quench with 2M HCl to hydrolyze the boronate ester to the free boronic acid.
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Purification: Extract with ethyl acetate, wash with brine, and recrystallize from a heptane/toluene mixture to remove protodeboronated byproducts.
Visualization: Synthetic Pathway
Figure 1: Cryogenic synthetic pathway ensuring regioselective borylation at the 5-position.
Applications in OLED Technology
The primary utility of CAS 1246940-13-5 lies in its role as a Suzuki coupling partner to generate Host Materials and Dopants for OLEDs.
Blue/Green Host Materials
The benzo[c]fluorene core possesses a high triplet energy (E_T), making it an ideal host for phosphorescent emitters. By coupling this boronic acid with carbazole or arylamine derivatives, researchers create "bipolar" host materials that can transport both holes and electrons efficiently.
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Mechanism: The 7,7-dimethyl bridge disrupts conjugation just enough to maintain high E_T while the fused rings ensure thermal stability (high Glass Transition Temperature, Tg).
Suppression of Aggregation
In thin-film devices, molecular aggregation leads to exciton quenching. Derivatives synthesized from this boronic acid utilize the "butterfly" shape of the fluorene core to create steric bulk, preventing adjacent emissive molecules from stacking too closely.
Suzuki-Miyaura Coupling Protocol (General)
For coupling CAS 1246940-13-5 with aryl halides (e.g., Ar-Br):
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃/S-Phos for sterically hindered substrates.
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Base: K₂CO₃ (2.0 eq) or K₃PO₄ (for base-sensitive substrates).
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Solvent: Toluene/Ethanol/Water (2:1:1) biphasic system.
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Conditions: Reflux (80-100°C) for 12-24 hours under inert atmosphere.
Visualization: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the benzo[c]fluorenyl boronic acid during transmetalation.
Handling, Stability & Troubleshooting
Boroxine Formation (Dehydration)
Like many aryl boronic acids, CAS 1246940-13-5 exists in equilibrium with its trimeric anhydride (boroxine) form.
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Observation: Purity analysis by melting point can be misleading due to variable water content.
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Solution: For precise stoichiometry in coupling reactions, assume a variable water content or convert to the pinacol ester (using pinacol and MgSO₄) prior to use if high precision is required.
Protodeboronation
The bond between the boron atom and the bulky fluorene ring can be susceptible to cleavage under highly acidic conditions or prolonged heating in aqueous base.
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Mitigation: Use mild bases (e.g., K₃PO₄) and anhydrous conditions if protodeboronation is observed (indicated by the formation of 7,7-dimethyl-7H-benzo[c]fluorene in the reaction mixture).
Storage
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Condition: Store at 2-8°C under Argon.
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Shelf Life: 12 months if sealed. Hygroscopic—protect from ambient moisture.
References
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PubChem. (n.d.).[1] (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid (CID 68008927). National Center for Biotechnology Information. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling mechanism cited in Section 4).
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
